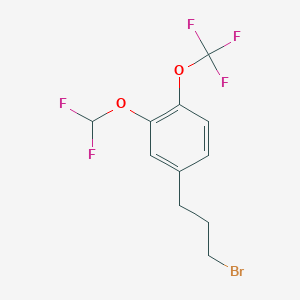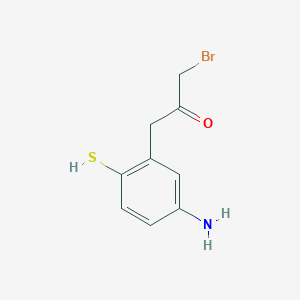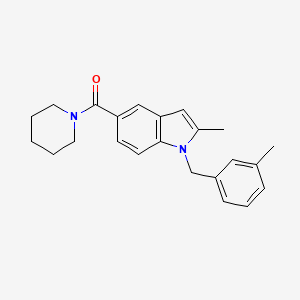
(2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone is a synthetic compound known for its potential pharmacological applications. This compound features a complex structure that includes an indole core, a piperidine ring, and a benzyl group, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindole with 3-methylbenzyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with piperidine and methanone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
(2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole positions using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It has shown activity in various bioassays, indicating potential therapeutic applications .
Medicine
In medicine, this compound is being investigated for its potential use in treating diseases such as cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the synthesis of other valuable chemicals and materials. Its versatility makes it a useful intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone
- (2-methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazol-1-yl)(piperidin-5-yl)methanone
Uniqueness
What sets (2-methyl-1-(3-methylbenzyl)-1H-indol-5-yl)(piperidin-1-yl)methanone apart is its unique combination of an indole core with a piperidine ring and a benzyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C23H26N2O |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
[2-methyl-1-[(3-methylphenyl)methyl]indol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H26N2O/c1-17-7-6-8-19(13-17)16-25-18(2)14-21-15-20(9-10-22(21)25)23(26)24-11-4-3-5-12-24/h6-10,13-15H,3-5,11-12,16H2,1-2H3 |
Clé InChI |
WUZUGVLACRMGIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C(=CC3=C2C=CC(=C3)C(=O)N4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(10R,13S)-10,13-dimethyl-3-oxidanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14060887.png)



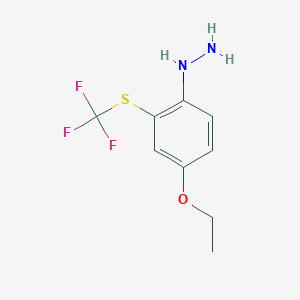

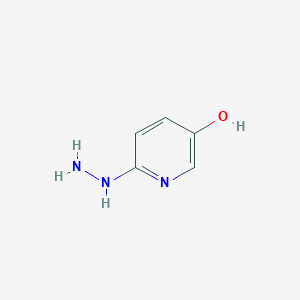
![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
